molecular formula C9H14N4O2 B2521024 (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone CAS No. 1352201-40-1

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone

Cat. No.: B2521024
CAS No.: 1352201-40-1
M. Wt: 210.237
InChI Key: PELJSSQMXFUWER-UHFFFAOYSA-N
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Description

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a morpholine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone typically involves the reaction of 4-amino-1-methylpyrazole with morpholine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The amino group and morpholine moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino group and morpholine moiety allows for diverse interactions and applications, setting it apart from other similar compounds .

Properties

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-12-6-7(10)8(11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJSSQMXFUWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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